Cas no 1073129-57-3 (Methyl 2-chloro-6-(trifluoromethyl)nicotinate)
Methyl 2-chloro-6-(trifluoromethyl)nicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-chloro-6-(trifluoromethyl)nicotinate
- Methyl 2-chloro-6-(trifluoromethyl)nicotite
- methyl 2-chloro-6-trifluoromethylnicotinate
- 2-chloro-6-trifluoromethylnicotinic acid methyl ester
- AK110137
- KB-255731
- 2-Chloro-6-trifluoromethyl-nicotinic acid methyl ester
- AKOS016008914
- Methyl2-chloro-6-(trifluoromethyl)nicotinate
- SCHEMBL2435522
- YSB12957
- AMY12084
- AS-41903
- EN300-184395
- AC-28890
- CS-0195089
- 1073129-57-3
- Z1509628122
- methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
- DTXSID90673207
- MFCD14698016
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- MDL: MFCD14698016
- Inchi: 1S/C8H5ClF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3
- InChI Key: OFOKILFDGSZHKO-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)OC)C=CC(C(F)(F)F)=N1
Computed Properties
- Exact Mass: 238.9960906g/mol
- Monoisotopic Mass: 238.9960906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 39.2Ų
Methyl 2-chloro-6-(trifluoromethyl)nicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M340520-10mg |
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate |
1073129-57-3 | 10mg |
$ 52.00 | 2023-09-07 | ||
| TRC | M340520-50mg |
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate |
1073129-57-3 | 50mg |
$ 69.00 | 2023-09-07 | ||
| TRC | M340520-100mg |
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate |
1073129-57-3 | 100mg |
$ 115.00 | 2023-09-07 | ||
| Fluorochem | 066925-250mg |
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate |
1073129-57-3 | 97% | 250mg |
£116.00 | 2022-03-01 | |
| Fluorochem | 066925-1g |
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate |
1073129-57-3 | 97% | 1g |
£291.00 | 2022-03-01 | |
| Fluorochem | 066925-5g |
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate |
1073129-57-3 | 97% | 5g |
£872.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 083424-1g |
Methyl 2-chloro-6-(trifluoromethyl)nicotinate |
1073129-57-3 | 97% | 1g |
6728CNY | 2021-05-07 | |
| Chemenu | CM130498-1g |
methyl 2-chloro-6-(trifluoromethyl)nicotinate |
1073129-57-3 | 95% | 1g |
$356 | 2021-08-05 | |
| Apollo Scientific | PC907776-250mg |
Methyl 2-chloro-6-(trifluoromethyl)nicotinate |
1073129-57-3 | 250mg |
£60.00 | 2025-02-22 | ||
| Apollo Scientific | PC907776-1g |
Methyl 2-chloro-6-(trifluoromethyl)nicotinate |
1073129-57-3 | 1g |
£138.00 | 2025-02-22 |
Methyl 2-chloro-6-(trifluoromethyl)nicotinate Suppliers
Methyl 2-chloro-6-(trifluoromethyl)nicotinate Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Methyl 2-chloro-6-(trifluoromethyl)nicotinate
Methyl 2-chloro-6-(trifluoromethyl)nicotinate (CAS No. 1073129-57-3): A Comprehensive Overview
Methyl 2-chloro-6-(trifluoromethyl)nicotinate (CAS No. 1073129-57-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural and chemical properties, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring both chloro and trifluoromethyl substituents, imparts distinct reactivity and functional characteristics that make it invaluable in synthetic chemistry.
The Methyl 2-chloro-6-(trifluoromethyl)nicotinate molecule belongs to the nicotinate class of compounds, which are derivatives of nicotinic acid (niacin). Nicotinates have long been recognized for their pharmacological significance, particularly in the context of cardiovascular health, neuroprotection, and anti-inflammatory applications. The introduction of chloro and trifluoromethyl groups into the nicotinate backbone significantly enhances its pharmacokinetic profile and binding affinity to biological targets, making it a promising candidate for drug development.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The Methyl 2-chloro-6-(trifluoromethyl)nicotinate compound has emerged as a key intermediate in the synthesis of next-generation drugs targeting various diseases. Its structural features allow for selective modifications, enabling chemists to tailor its properties for specific therapeutic applications. For instance, the chloro group can be readily transformed into other functional moieties through nucleophilic substitution reactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity.
One of the most compelling aspects of Methyl 2-chloro-6-(trifluoromethyl)nicotinate is its role in the development of agrochemicals. The presence of electron-withdrawing groups such as chloro and trifluoromethyl makes this compound an excellent precursor for synthesizing herbicides and pesticides with improved environmental safety profiles. Current research indicates that derivatives of this compound exhibit potent activity against a range of resistant weed species while maintaining low toxicity to non-target organisms.
The synthesis of Methyl 2-chloro-6-(trifluoromethyl)nicotinate involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Typically, the process begins with the chlorination of a corresponding nicotinic acid derivative followed by trifluoromethylation using specialized reagents such as trifluoromethanesulfonic anhydride or copper-mediated cross-coupling reactions. These synthetic routes have been optimized to maximize yield and minimize byproduct formation, ensuring that the final product meets stringent purity requirements.
In terms of biological activity, preliminary studies on Methyl 2-chloro-6-(trifluoromethyl)nicotinate have revealed intriguing potential. Researchers have observed that certain derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways relevant to cancer and inflammation. The trifluoromethyl group, in particular, has been shown to enhance binding affinity to target proteins due to its ability to modulate electronic properties and steric interactions. This has spurred further investigation into its role as a pharmacophore in drug design.
The agrochemical applications of this compound are equally promising. Field trials have demonstrated that formulations containing derivatives of Methyl 2-chloro-6-(trifluoromethyl)nicotinate provide effective control over invasive plant species while preserving beneficial crops. The key advantage lies in their selective action, which minimizes environmental impact compared to traditional herbicides. This aligns with global efforts to develop sustainable agricultural practices that balance productivity with ecological preservation.
The future prospects for Methyl 2-chloro-6-(trifluoromethyl)nicotinate are vast, driven by ongoing advancements in synthetic methodologies and an increasing demand for innovative chemical solutions in medicine and agriculture. As research continues to uncover new applications for this compound, it is likely to play an increasingly pivotal role in addressing some of the most pressing challenges facing modern society. The ability to modify its structure systematically will enable scientists to develop tailored solutions for diverse industrial and therapeutic needs.
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